4-Acetonylphenoxyacetonitrile
Description
4-Acetonylphenoxyacetonitrile (IUPAC name: 2-(4-(2-oxopropyl)phenoxy)acetonitrile) is a nitrile-containing aromatic compound characterized by a phenoxy backbone substituted with an acetonyl (CH₃COCH₂⁻) group. Nitriles like these are critical intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science, due to their reactivity in nucleophilic additions and hydrogenation reactions.
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[4-(2-oxopropyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C11H11NO2/c1-9(13)8-10-2-4-11(5-3-10)14-7-6-12/h2-5H,7-8H2,1H3 |
InChI Key |
JPCZSJXQYPMUEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=CC=C(C=C1)OCC#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares key parameters of 4-Acetonylphenoxyacetonitrile analogs, based on substituent variations and available evidence:
Substituent Effects on Reactivity and Stability
- Electron-Donating Groups (e.g., Methoxy): 4-Methoxyphenylacetonitrile exhibits enhanced electron density at the aromatic ring, facilitating electrophilic substitution reactions. Its methoxy group also increases solubility in polar solvents, as noted in its use for synthesizing antihypertensive agents .
- Electron-Withdrawing Groups (e.g., Fluoro): 4-Fluorobenzoylacetonitrile (C₉H₆FNO) demonstrates reduced electron density, favoring nucleophilic attack at the nitrile group. Fluorine’s electronegativity enhances metabolic stability in bioactive molecules .
- Hydroxy Groups : 4-Hydroxyphenylacetonitrile (mp 110–115°C) is highly polar, enabling hydrogen bonding and applications in antioxidant formulations .
Pharmaceutical Relevance
- 4-Methoxyphenylacetonitrile serves as a precursor to serotonin-norepinephrine reuptake inhibitors (SNRIs), leveraging its methoxy group for receptor binding .
- 4-Fluorobenzoylacetonitrile is utilized in synthesizing fluorinated kinase inhibitors, where the fluorine atom improves bioavailability .
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